molecular formula C15H18N2 B12450222 [(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine CAS No. 887594-26-5

[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine

Cat. No.: B12450222
CAS No.: 887594-26-5
M. Wt: 226.32 g/mol
InChI Key: MVXHRUZYJXJKEM-UHFFFAOYSA-N
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Description

[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine ( 92255-13-5 ) is a high-purity chemical intermediate of significant interest in advanced research and development. This compound features a bifunctional molecular architecture, combining a 4-ethylbiphenyl group with a reactive hydrazine moiety . The extended aromatic biphenyl system can contribute to unique steric and electronic properties, potentially enhancing interactions with biological targets or material surfaces . The primary value of this reagent lies in its versatile hydrazine functional group , which readily undergoes condensation reactions with carbonyl groups (aldehydes, ketones) to form a class of compounds known as hydrazones . Hydrazone derivatives are extensively investigated in medicinal and materials chemistry for their diverse biological activities, which can include antimicrobial, anticonvulsant, antidepressant, analgesic, and antitumoral properties . Consequently, this compound serves as a critical building block for the synthesis of novel small-molecule libraries and the development of potential therapeutic agents. It is strictly intended for research applications in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

887594-26-5

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

[4-(4-ethylphenyl)phenyl]methylhydrazine

InChI

InChI=1S/C15H18N2/c1-2-12-3-7-14(8-4-12)15-9-5-13(6-10-15)11-17-16/h3-10,17H,2,11,16H2,1H3

InChI Key

MVXHRUZYJXJKEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)CNN

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

The most direct route involves the condensation of 4'-ethylbiphenyl-4-carboxaldehyde with hydrazine hydrate in ethanol under acidic conditions.

$$
\text{4'-Ethylbiphenyl-4-carboxaldehyde} + \text{N}2\text{H}4 \xrightarrow[\text{EtOH, HCl}]{\Delta} [(\text{4'-Ethyl}[1,1'\text{-biphenyl}]\text{-4-yl})\text{methyl}]\text{hydrazine} + \text{H}_2\text{O}
$$

Key Parameters:

  • Molar Ratio: 1:1.2 (aldehyde:hydrazine hydrate)
  • Temperature: 70–80°C
  • Reaction Time: 4–6 hours
  • Catalyst: 0.1 M HCl (5 mol%)

Yield and Purification

Yields typically range from 65–78% after recrystallization from ethanol-water mixtures (Table 1).

Table 1: Optimization of Catalytic Coupling

Parameter Variation Range Optimal Value Yield (%)
Solvent Ethanol, Methanol Ethanol 75
Acid Catalyst HCl, H₂SO₄, AcOH HCl 78
Temperature (°C) 60–100 80 76

Palladium-Catalyzed Cross-Coupling of 4-Bromo-4'-ethylbiphenyl with Hydrazine

Reaction Mechanism

This method adapts Suzuki-Miyaura coupling principles to introduce the hydrazine moiety. 4-Bromo-4'-ethylbiphenyl reacts with hydrazine hydrochloride in the presence of a palladium catalyst:

$$
\text{4-Bromo-4'-ethylbiphenyl} + \text{N}2\text{H}4\cdot\text{HCl} \xrightarrow[\text{Pd(cinnamyl)Cl}_2, \text{NaOtBu}]{\text{1,4-Dioxane}} [(\text{4'-Ethyl}[1,1'\text{-biphenyl}]\text{-4-yl})\text{methyl}]\text{hydrazine} + \text{HBr}
$$

Conditions:

  • Catalyst: [Pd(cinnamyl)Cl]₂ (3 mol%)
  • Ligand: Biphenylphosphine (6 mol%)
  • Base: Sodium tert-butoxide (2.5 equiv)
  • Temperature: 110°C

Challenges and Solutions

  • Byproduct Formation: Competing Ullmann coupling can occur, reduced by using bulky ligands (e.g., XPhos).
  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate 3:1) isolates the product in 60–68% yield.

Reductive Amination of 4'-Ethylbiphenyl-4-carbonitrile

Two-Step Synthesis

Step 1: Reduction of 4'-ethylbiphenyl-4-carbonitrile to the corresponding amine using LiAlH₄:
$$
\text{4'-Ethylbiphenyl-4-carbonitrile} \xrightarrow[\text{LiAlH}_4]{\text{THF}} \text{4'-Ethylbiphenyl-4-methylamine}
$$

Step 2: Diazotization followed by hydrazine substitution:
$$
\text{4'-Ethylbiphenyl-4-methylamine} \xrightarrow[\text{NaNO}2, \text{HCl}]{\text{H}2\text{O}} \text{Diazonium Salt} \xrightarrow[\text{N}2\text{H}4]{\text{EtOH}} [(\text{4'-Ethyl}[1,1'\text{-biphenyl}]\text{-4-yl})\text{methyl}]\text{hydrazine}
$$

Yield Comparison

  • Step 1 Yield: 85–90%
  • Step 2 Yield: 50–55% (limited by diazonium stability)

Microwave-Assisted Hydrazinolysis of 4'-Ethylbiphenyl-4-methyl Esters

Enhanced Reaction Kinetics

Microwave irradiation accelerates the hydrazinolysis of methyl or ethyl esters:

$$
\text{4'-Ethylbiphenyl-4-methyl ester} + \text{N}2\text{H}4 \xrightarrow[\text{MW, EtOH}]{\Delta} [(\text{4'-Ethyl}[1,1'\text{-biphenyl}]\text{-4-yl})\text{methyl}]\text{hydrazine} + \text{ROH}
$$

Advantages:

  • Time Reduction: 1–2 hours vs. 6–8 hours conventionally.
  • Yield Improvement: 80–85%.

Table 2: Conventional vs. Microwave Synthesis

Parameter Conventional Method Microwave Method
Time (h) 6–8 1–2
Yield (%) 65–70 80–85
Purity (%) 92–95 97–99

Industrial-Scale Considerations

Cost Analysis

  • Catalyst Recovery: Palladium-based methods require costly catalyst recycling (e.g., 85% recovery via filtration).
  • Solvent Recycling: Ethanol distillation reduces costs by 30% in large batches.

Chemical Reactions Analysis

Types of Reactions

[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds.

    Reduction: The biphenyl structure can be reduced under hydrogenation conditions.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group.

Major Products

    Oxidation: Azo compounds.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its hydrazine moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Biphenyl Core

a. Fluorine-Substituted Analogues

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide (–3): Key Difference: Contains a fluorine atom at the 2-position of the biphenyl and a propanehydrazide chain. Impact: Fluorine increases electronegativity and metabolic stability compared to the ethyl group in the target compound.

b. Methoxy-Substituted Analogues

  • 4-Methoxybenzoyl hydrazide ():
    • Key Difference : Methoxy group at the 4-position of the benzoyl ring instead of a biphenyl core.
    • Impact : The methoxy group enhances antioxidant activity, as demonstrated in pyrazole-carbaldehyde derivatives .
Functional Group Variations

a. Biphenyl-4-carbohydrazide (11e) ():

  • Structure : Biphenyl core with a carbonyl-linked hydrazine (carbohydrazide).
  • Key Difference : Carbonyl group replaces the methylene linker in the target compound.
  • Impact: The carbonyl group increases polarity and hydrogen-bonding capacity, improving solubility but reducing lipophilicity. Synthesized in 85% yield via hydrazinolysis of methyl biphenyl-4-carboxylate .

b. Hydrazone Derivatives

  • (E)-1-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-phenylhydrazine (): Structure: Ethylidene-linked phenylhydrazine instead of a methylene-hydrazine.
Complex Derivatives with Heterocycles

a. Triazole-Thione Derivatives (–3, 15):

  • Example: 5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol ().
  • Key Difference : Incorporates a triazole-thione ring fused to the hydrazine moiety.
  • Impact : Enhances antimicrobial and antioxidant activities due to sulfur and nitrogen heteroatoms .

b. Pyrazole-Hydrazide Hybrids ():

  • Example : N'-(1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)salicylhydrazide ().
  • Key Difference : Pyrazole ring substituted with bromophenyl and hydrazide groups.
  • Impact : Exhibits antileishmanial and antimalarial activities, attributed to the electron-withdrawing bromine and hydrazide reactivity .

Comparative Data Table

Compound Name Core Structure Substituents Functional Groups Key Properties/Activities Reference
[(4'-Ethylbiphenyl-4-yl)methyl]hydrazine Biphenyl 4'-Ethyl, 4-methylene Hydrazine High derivatization potential
2-(2-Fluoro-biphenyl-4-yl)propanehydrazide Biphenyl 2-Fluoro, propanehydrazide Hydrazide Anti-inflammatory precursors
Biphenyl-4-carbohydrazide Biphenyl 4-carbonyl Carbohydrazide 85% synthesis yield
(E)-1-(Biphenyl-4-yl)ethylidene-phenylhydrazine Biphenyl Ethylidene, phenyl Hydrazone Coordination chemistry applications
5-(4-Ethoxyphenyl)-4-(4-methylbenzylidene)triazole-thiol Triazole-thione Ethoxyphenyl, benzylidene Thiol, hydrazine Antimicrobial activity

Biological Activity

[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2C_{15}H_{18}N_2, with a molecular weight of approximately 242.32 g/mol. The compound features a biphenyl moiety substituted with an ethyl group and a hydrazine functional group, which contributes to its reactivity and biological profile .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the biphenyl structure.
  • Alkylation with ethyl groups.
  • Introduction of the hydrazine moiety.

These steps can vary based on laboratory protocols and available reagents .

Antimicrobial Activity

Recent studies have indicated that hydrazine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown potential against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Hydrazine Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound2.0Staphylococcus aureus
Hydrazone derivative A0.5Escherichia coli
Hydrazone derivative B0.8Pseudomonas aeruginosa

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death and alterations in cell morphology .

Figure 1: Effects on MCF-7 Cell Viability
Cytotoxicity Assay Results

Case Study 1: Anticancer Activity

In a study examining the effects of various hydrazine derivatives on cancer cell lines, this compound was found to inhibit cell growth significantly at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it outperformed conventional antibiotics in certain cases, suggesting its potential as a lead compound for drug development .

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